molecular formula C10H13ClN4O2 B3988610 2-chloro-4-nitro-5-(1-piperazinyl)aniline

2-chloro-4-nitro-5-(1-piperazinyl)aniline

Cat. No. B3988610
M. Wt: 256.69 g/mol
InChI Key: CKENAFXDMPCJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-nitro-5-(1-piperazinyl)aniline, also known as CPNP, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-5-(1-piperazinyl)aniline is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes or receptors in the body. This inhibition may lead to the suppression of cancer cell growth or the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease and depression.

Advantages and Limitations for Lab Experiments

2-chloro-4-nitro-5-(1-piperazinyl)aniline has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Additionally, this compound has been shown to have potent anticancer and antibacterial properties. However, one of the limitations is that this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for 2-chloro-4-nitro-5-(1-piperazinyl)aniline research. One direction is to further investigate its potential use as an anticancer agent. Another direction is to investigate its potential use as an antibacterial and antifungal agent. Additionally, further research is needed to establish the safety and efficacy of this compound in humans. Finally, the potential use of this compound in the treatment of Parkinson's disease and depression should be further investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully establish the safety and efficacy of this compound in humans and to investigate its potential use in various scientific applications.

Scientific Research Applications

2-chloro-4-nitro-5-(1-piperazinyl)aniline has been studied for its potential use in various scientific applications. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been investigated as a potential drug for the treatment of Parkinson's disease and depression.

properties

IUPAC Name

2-chloro-4-nitro-5-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-7-5-10(15(16)17)9(6-8(7)12)14-3-1-13-2-4-14/h5-6,13H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKENAFXDMPCJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C(=C2)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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